MBC-11 (trisodium) is a synthetic compound formed through the covalent bonding of hydroxyethylidene diphosphonic acid and cytarabine. This compound is classified as a bisphosphonate derivative, which plays a significant role in biological and medicinal applications, particularly in the context of bone metabolism and cancer treatment.
MBC-11 is synthesized in a controlled aqueous environment where the pH is carefully managed to stabilize both hydroxyethylidene diphosphonic acid and cytarabine during the reaction process. The synthesis typically involves activating the phosphonate group of hydroxyethylidene diphosphonic acid, allowing it to react with the hydroxyl group of cytarabine, resulting in a stable ester linkage.
MBC-11 falls under the category of bisphosphonates, which are compounds characterized by two phosphonate groups. These compounds are widely studied for their ability to inhibit bone resorption and are often utilized in medical treatments for conditions such as osteoporosis and tumor-induced bone disease.
The synthesis of MBC-11 (trisodium) involves several key steps:
The industrial production of MBC-11 follows similar methodologies but on a larger scale, employing high-purity reagents and stringent quality control measures to ensure consistency and purity. The final product is typically obtained in solid form and must be stored under specific conditions to maintain its stability.
MBC-11 has a molecular formula of with a molecular weight of approximately 534.20 g/mol. The structural representation includes multiple functional groups, notably the phosphonate groups that are characteristic of bisphosphonates.
MBC-11 (trisodium) can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism by which MBC-11 exerts its effects involves its interaction with biological molecules related to bone metabolism. By inhibiting osteoclast activity, MBC-11 reduces bone resorption and may contribute to maintaining bone density in conditions such as osteoporosis or cancer-related bone loss.
The compound's action mechanism primarily revolves around its ability to bind to hydroxyapatite in bone tissue, thereby influencing osteoclast function and promoting apoptosis in these cells.
MBC-11 exhibits properties typical of bisphosphonates:
Relevant data indicate that MBC-11 maintains stability over a range of pH levels but may degrade under extreme conditions.
MBC-11 (trisodium) has diverse applications across several scientific fields:
The treatment of bone metastases presents unique pharmacological challenges due to the compartmentalized nature of the skeletal system and the physicochemical barriers that limit drug penetration. Conventional chemotherapeutics exhibit suboptimal biodistribution, with less than 0.1% of systemically administered doses reaching bony lesions in vivo. This inefficient targeting necessitates higher dosing regimens, escalating the risk of off-tissue toxicity in hematopoietic and epithelial tissues. The bone-tumor microenvironment further complicates drug efficacy through hypoxia-induced chemoresistance, upregulated efflux transporters in cancer cells, and protective interactions between tumor cells and bone stromal components.
Table 1: Pharmacokinetic Limitations of Conventional Chemotherapeutics in Bone Metastases
| Parameter | Conventional Chemotherapy | Ideal Bone-Targeted Agent |
|---|---|---|
| Bone Biodistribution | < 0.1% of administered dose | > 10-fold increased local concentration |
| Tumor Penetration | Limited by physiological bone-blood barrier | Selective uptake via mineral affinity |
| Therapeutic Index | Narrow (systemic toxicity) | Wide (localized drug release) |
| Exposure Duration | Transient (hours) | Sustained (days-weeks via mineral binding) |
Additionally, the dynamic bone remodeling process in metastatic lesions creates a constantly evolving pharmacological sanctuary. Osteoclast-mediated resorption releases growth factors that stimulate tumor proliferation while simultaneously clearing anticancer agents from the lesion site. This vicious cycle of "vicious resorption-tumor growth coupling" renders conventional chemotherapy pharmacodynamically inadequate against established skeletal metastases.
Bisphosphonates exhibit high-affinity molecular recognition of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the principal mineral component of bone. This affinity arises from the chelation mechanism wherein the phosphonate groups coordinate calcium ions within the hydroxyapatite lattice. Etidronate, the bisphosphonate component of MBC-11 trisodium, demonstrates a binding constant (Kd ≈ 10⁻⁶ M) that enables selective accumulation at sites of active bone remodeling, where hydroxyapatite exposure is maximal. This property facilitates preferential drug localization in metastatic lesions, which typically exhibit 5- to 10-fold higher remodeling rates than adjacent healthy bone.
The molecular design of MBC-11 trisodium exploits this tropism through a hydrolyzable covalent linkage between etidronate and the antimetabolite cytarabine (1-β-D-arabinofuranosylcytosine). This architecture enables:
Table 2: Preclinical Efficacy of Bisphosphonate-Antimetabolite Conjugates
| Model System | Intervention | Key Efficacy Outcomes | Reference |
|---|---|---|---|
| 4T1/luc breast cancer (murine) | MBC-11 (0.04 μg/day) | 40% bone metastasis incidence vs 90% in controls | [2] |
| KAS-6/1 multiple myeloma (murine) | MBC-11 (4.0 μg/day) | 16% increase in femur BMD; 95-day mean survival | [2] |
| Canine osteosarcoma | MBC-11 analogue | Significant reduction in bone resorption biomarkers | [1] |
Cytarabine (ara-C) was selected as the cytotoxic component of MBC-11 trisodium due to its mechanistic compatibility with the bone metastatic niche. As a deoxycytidine analogue, cytarabine undergoes intracellular phosphorylation to form ara-CTP, which competitively inhibits DNA polymerase α and incorporates into elongating DNA strands, inducing S-phase arrest. This mechanism exhibits particular efficacy against metabolically active tumor cells populating the bone marrow space.
The conjugate's hydrolysis profile ensures temporal alignment with the bone remodeling cycle:
This dual-component release achieves concerted pharmacodynamic effects:
Clinical evidence from phase I studies demonstrates this mechanistic synergy. Metabolic imaging (¹⁸F-FDG-PET/CT) revealed significant reductions in standardized uptake values (SUVₘₐₓ) across 52% of bone lesions (110/211 lesions showing >25% SUV reduction) following MBC-11 trisodium treatment. Concurrently, persistent decrements in the osteoclast activity marker TRAP5b were observed in 80% of patients with baseline elevations (4/5 patients), confirming the conjugate's dual antineoplastic and bone-modifying activity. These findings validate the targeted pharmacodelivery strategy underlying MBC-11 trisodium's molecular design [1] [5].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6